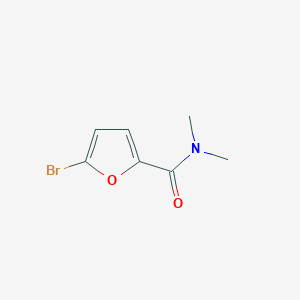

5-Bromo-N,N-dimethylfuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 5-Bromo-N,N-dimethylfuran-2-carboxamide, is a derivative of furan-2-carboxamide, which is a core structure for various chemical compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and their syntheses, molecular interactions, and biological activities can offer insights into the properties and potential applications of 5-Bromo-N,N-dimethylfuran-2-carboxamide.

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a compound structurally related to our compound of interest, involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high product yields . This method could potentially be adapted for the synthesis of 5-Bromo-N,N-dimethylfuran-2-carboxamide by using dimethylamine instead of 4-bromoaniline.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined, revealing the presence of intramolecular hydrogen bonds and π-π stacking interactions . These findings suggest that 5-Bromo-N,N-dimethylfuran-2-carboxamide may also exhibit similar intramolecular and intermolecular interactions, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

The related compounds synthesized in the studies show potential for further chemical modifications. For example, the N-(4-bromophenyl)furan-2-carboxamide was further arylated using Suzuki-Miyaura cross-coupling reactions . This indicates that 5-Bromo-N,N-dimethylfuran-2-carboxamide could also undergo similar cross-coupling reactions, allowing for the introduction of various substituents and the generation of a diverse array of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are influenced by their molecular structures. For instance, the presence of bromine in the molecules can significantly affect their density, boiling points, and reactivity in nucleophilic substitution reactions. The antipyrine-like derivatives synthesized in one of the studies showed that halogen atoms and hydrogen bonding play a crucial role in the stabilization of the molecular structure . These insights can be extrapolated to predict that 5-Bromo-N,N-dimethylfuran-2-carboxamide would have similar properties, such as a relatively high density and reactivity towards nucleophiles due to the presence of the bromine atom.

科学的研究の応用

Synthesis and Biological Activities

5-Bromo-N,N-dimethylfuran-2-carboxamide serves as a precursor in the synthesis of various benzofuran analogues. These analogues have been explored for their antimicrobial and pharmacological activities. For instance, Parameshwarappa et al. (2008) reported the synthesis of benzofuran analogues with potential antimicrobial properties using similar compounds (Parameshwarappa, Basawaraj, & Sangapure, 2008).

Antiprotozoal Agents

Research has also delved into the use of compounds structurally related to 5-Bromo-N,N-dimethylfuran-2-carboxamide in the development of antiprotozoal agents. Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines, showing significant DNA affinities and promising in vitro and in vivo antiprotozoal activities (Ismail et al., 2004).

Antibacterial Applications

The compound has also been utilized in the synthesis of indole derivatives with notable antibacterial activities. Mane et al. (2018) synthesized 5-bromoindole-2-carboxamides, demonstrating high antibacterial activity against various Gram-negative bacteria (Mane et al., 2018).

Antitumor Activity

There is significant interest in the potential antitumor applications of derivatives of this compound. Zhang et al. (2016) reported the synthesis of 5-bromo-7-azaindolin-2-one derivatives showing broad-spectrum antitumor potency, with some compounds exhibiting greater potency than standard treatments (Zhang et al., 2016).

Crystal Structure Analysis

The compound also finds use in crystallography. Anuradha et al. (2014) prepared a structurally related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, and analyzed its crystal structure, which aids in understanding molecular interactions and stability (Anuradha et al., 2014).

Green Chemistry

Furthermore, the compound is relevant in green chemistry approaches. Wang et al. (2017) described a green, Cu-catalyzed method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, starting from structurally similar compounds (Wang et al., 2017).

Safety And Hazards

特性

IUPAC Name |

5-bromo-N,N-dimethylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJKKQRKIVZSLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(O1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10490372 |

Source

|

| Record name | 5-Bromo-N,N-dimethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N,N-dimethylfuran-2-carboxamide | |

CAS RN |

31136-79-5 |

Source

|

| Record name | 5-Bromo-N,N-dimethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)